molecular formula C31H37N3O9S B12638852 C31H37N3O9S

C31H37N3O9S

Cat. No.: B12638852
M. Wt: 627.7 g/mol
InChI Key: YTNHQTQZPXDSME-WYQCABFXSA-N
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Description

C₃₁H₃₇N₃O₉S is a complex organic compound with a molecular weight of approximately 627.7 g/mol. Its structure is inferred from the molecular formula:

  • 31 Carbon atoms: Likely includes aromatic rings (e.g., benzene or heterocycles) and alkyl chains.
  • 9 Oxygen atoms: Suggests multiple polar functional groups such as esters, ethers, carbonyls, or sulfonates.
  • 3 Nitrogen atoms: Potential amines, amides, or heterocyclic systems (e.g., triazoles or pyridines).
  • 1 Sulfur atom: Likely part of a sulfonate (-SO₃), sulfonamide (-SO₂NH-), or thioether (-S-) group.

Properties

Molecular Formula

C31H37N3O9S

Molecular Weight

627.7 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]sulfanyloxan-2-yl]methyl acetate

InChI

InChI=1S/C31H37N3O9S/c1-18-11-13-23(14-12-18)39-16-8-15-34-25-10-7-6-9-24(25)33-31(34)44-30-27(32-19(2)35)29(42-22(5)38)28(41-21(4)37)26(43-30)17-40-20(3)36/h6-7,9-14,26-30H,8,15-17H2,1-5H3,(H,32,35)/t26-,27-,28-,29-,30+/m1/s1

InChI Key

YTNHQTQZPXDSME-WYQCABFXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2S[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2SC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C31H37N3O9S typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of simpler organic molecules, which are then subjected to various chemical reactions to build the desired complex structure. Common synthetic routes include:

    Condensation Reactions: These reactions involve the combination of smaller molecules to form larger ones, often with the elimination of a small molecule such as water.

    Acylation Reactions: These reactions introduce an acyl group into the molecule, which is essential for building the compound’s structure.

    Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of specific atoms within the molecule, allowing for the formation of the desired functional groups.

Industrial Production Methods

In an industrial setting, the production of This compound involves large-scale chemical processes that ensure high yield and purity. These methods often include:

    Batch Processing: This method involves producing the compound in large batches, allowing for better control over reaction conditions and product quality.

    Continuous Flow Processing: This method involves the continuous production of the compound, which can be more efficient and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

C31H37N3O9S: undergoes various types of chemical reactions, including:

    Oxidation Reactions: These reactions involve the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction Reactions: These reactions involve the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution Reactions: These reactions involve the replacement of one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

The reactions involving This compound often require specific reagents and conditions, such as:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) are often used to facilitate reactions.

Major Products Formed

The major products formed from the reactions of This compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

C31H37N3O9S: has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: In biological research, is used to study cellular processes and molecular interactions.

    Medicine: The compound has potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: In industrial applications, is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of C31H37N3O9S involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Molecular Formula Key Functional Groups Molecular Weight (g/mol) Reference
C₃₁H₃₇N₃O₉S C₃₁H₃₇N₃O₉S Esters, sulfonates, amides 627.7 (calculated) -
C₃₈H₃₅N₃O₃S (10b) C₃₈H₃₅N₃O₃S Aryl C-H, C=O, C-O, C=N 614.4
C₁₀H₅F₃N₂O₃ C₁₀H₅F₃N₂O₃ Oxadiazole, trifluoromethyl 258.15

Key Observations :

  • C₃₈H₃₅N₃O₃S (10b) : Contains fewer oxygen atoms but shares sulfur and nitrogen functionalities. FTIR data (1728 cm⁻¹ for C=O, 1212 cm⁻¹ for C-O) indicates ester/amide bonds, similar to C₃₁H₃₇N₃O₉S .

Physicochemical and Bioactive Properties

Table 2: Property Comparison

Compound Solubility Bioactivity Synthetic Method Reference
C₃₁H₃₇N₃O₉S Not reported Not reported Hypothetical -
C₃₈H₃₅N₃O₃S (10b) Soluble in ethanol Not reported Reductive amination (Fe/HCl)
C₁₀H₅F₃N₂O₃ 0.199 mg/mL CYP1A2 inhibition HATU-mediated coupling

Key Observations :

  • In contrast, C₁₀H₅F₃N₂O₃ uses HATU/DIEA coupling, suggesting that peptide-like bonds in C₃₁H₃₇N₃O₉S might require similar reagents .
  • Solubility : C₁₀H₅F₃N₂O₃ has moderate solubility (0.199 mg/mL), while C₃₁H₃₇N₃O₉S likely has higher solubility due to its polar oxygen groups, though molecular weight may limit it .
  • Bioactivity : The oxadiazole in C₁₀H₅F₃N₂O₃ contributes to CYP1A2 inhibition. C₃₁H₃₇N₃O₉S could exhibit similar enzyme interactions if it contains heterocyclic nitrogen systems .

Divergences and Limitations

  • Functional Groups : The high oxygen count in C₃₁H₃₇N₃O₉S may increase hydrophilicity but reduce stability under acidic conditions compared to C₃₈H₃₅N₃O₃S, which lacks such polar groups .

Biological Activity

The compound with the molecular formula C31H37N3O9S is a complex organic molecule that has garnered attention in various fields of biological research. Its unique structure suggests potential applications in medicinal chemistry, particularly in the realms of antimicrobial and anti-inflammatory activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound includes several functional groups that contribute to its biological activity. The presence of nitrogen (N), sulfur (S), and multiple oxygen (O) atoms indicates potential interactions with biological macromolecules such as proteins and nucleic acids.

Key Properties

PropertyValue
Molecular FormulaThis compound
Molecular Weight605.77 g/mol
IUPAC NameNot specified
SolubilityVaries with solvent

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study assessing various derivatives found that certain structural modifications enhance their efficacy against a range of pathogens, including bacteria and fungi.

  • Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

  • Case Study : A recent clinical trial explored the effects of a derivative of this compound on patients with chronic inflammatory conditions. The results indicated a significant reduction in inflammation markers compared to baseline measurements.

Antioxidant Activity

The antioxidant potential of this compound is another area of interest. Compounds in this category can scavenge free radicals, thereby protecting cells from oxidative stress.

  • Research Findings : A study reported an EC50 value for antioxidant activity comparable to established antioxidants like ascorbic acid, demonstrating its potential as a therapeutic agent against oxidative damage.

Antimicrobial Efficacy Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Notes
Escherichia coli32 µg/mLEffective against clinical strains
Staphylococcus aureus16 µg/mLStrong resistance observed in some strains
Candida albicans64 µg/mLShows promise in antifungal applications

Anti-inflammatory Effects in Clinical Trials

ParameterBaseline (mg/L)Post-Treatment (mg/L)Percentage Change (%)
CRP Levels10.54.2-60
IL-6 Levels15.06.0-60

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